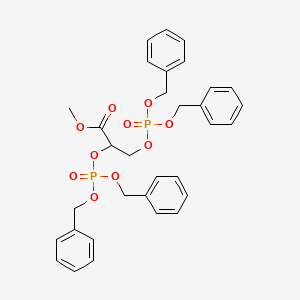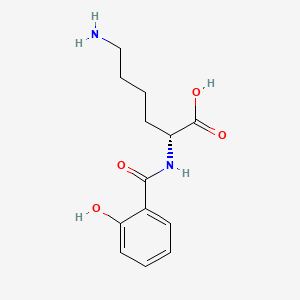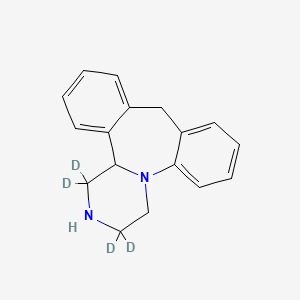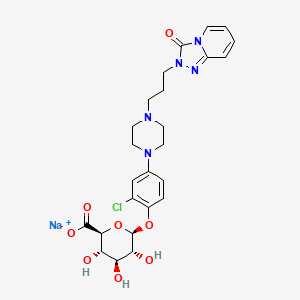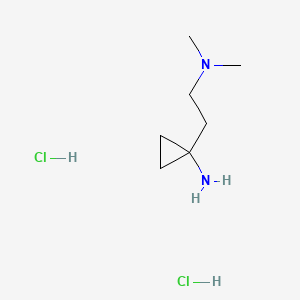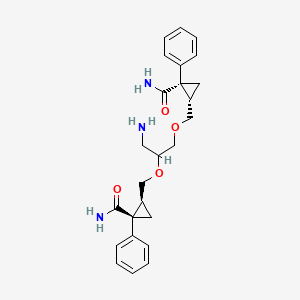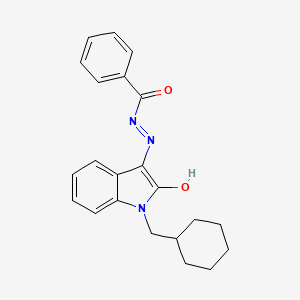![molecular formula C19H13N5O B13850454 1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify related compounds.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: It is used in medicinal chemistry research to explore its potential therapeutic properties.
Industry: It is used in the development and testing of new chemical products and processes
類似化合物との比較
1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile is similar to other compounds in the indazoloquinazoline family. Some similar compounds include:
Cyantraniliprole: A related compound used as an insecticide.
Indazoloquinazoline derivatives: Various derivatives with different substituents and functional groups.
The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C19H13N5O |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
1,6,10-trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile |
InChI |
InChI=1S/C19H13N5O/c1-10-4-12(8-20)6-14-16(10)22-24-17-11(2)5-13(9-21)7-15(17)19(25)23(3)18(14)24/h4-7H,1-3H3 |
InChIキー |
HXQGKQPRVXECGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N3C(=C4C=C(C=C(C4=N3)C)C#N)N(C2=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


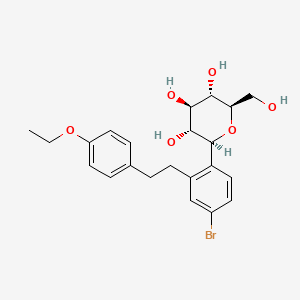
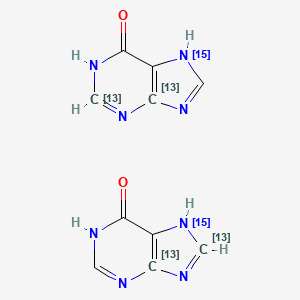
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
